Methyl 4-bromocrotonate is an organic compound with the molecular formula and a molecular weight of 179.01 g/mol. It is classified as a brominated ester and is recognized for its utility as an intermediate in organic synthesis, particularly in the production of various substituted crotonates and other complex organic molecules. The compound appears as a clear, slightly yellow liquid and has limited solubility in water .
Methyl 4-bromocrotonate is synthesized primarily through the bromination of methyl crotonate, using agents such as N-bromosuccinimide. It falls under several classifications, including:
The synthesis of methyl 4-bromocrotonate typically involves the bromination of methyl crotonate. The most common method employs N-bromosuccinimide as the brominating agent. The reaction conditions are carefully controlled to ensure safety and efficiency, often conducted in a fume hood with appropriate protective measures due to the hazardous nature of the reagents involved.
In industrial settings, large-scale bromination processes are utilized. These processes are designed to maximize yield while minimizing risks associated with handling reactive chemicals .
Methyl 4-bromocrotonate has a distinctive structure characterized by a carbon-carbon double bond and a bromine atom attached to the fourth carbon of the crotonate chain. The structural representation can be described using the following data:
The compound's structure can be represented by its SMILES notation: COC(=O)\C=C\CBr
, indicating its functional groups and connectivity .
Methyl 4-bromocrotonate is versatile in chemical reactivity, participating in several types of reactions:
Common reagents used in these reactions include lithium ester enolates for substitution reactions and carbonyl compounds for Reformatsky reactions .
The mechanism of action for methyl 4-bromocrotonate primarily revolves around its ability to undergo nucleophilic substitution and addition reactions.
These mechanisms are crucial for synthesizing more complex molecules in medicinal chemistry and other fields .
Methyl 4-bromocrotonate is sensitive to moisture and heat, necessitating storage under inert gas conditions to prevent degradation. It can react violently with strong acids or bases, releasing toxic gases such as hydrogen bromide upon contact with metals .
Methyl 4-bromocrotonate serves significant roles in scientific research and industrial applications:
Methyl 4-bromocrotonate (C₅H₇BrO₂, MW 179.01 g/mol) serves as a versatile electrophilic partner in transition metal-catalyzed cross-couplings due to its activated bromoalkene functionality [4] [9]. The compound's molecular structure features a conjugated system where the bromine atom at C4 and the ester group at C1 create an electronically polarized motif ideal for oxidative addition into metal complexes. This reactivity is exploited in palladium-catalyzed Suzuki-Miyaura and Negishi couplings, where the bromoalkene component readily participates in C–C bond formation with organoboron and organozinc reagents [5] [9]. The reaction preserves the ester functionality, enabling sequential derivatization of the coupling product. Notably, methyl 4-bromocrotonate has been utilized in synthesizing irreversible inhibitors of EGFR and HER-2 tyrosine kinases, where its bromoalkene moiety enables selective coupling with heteroaryl boronic acids to generate biologically active enone systems [4] [9].
Table 1: Key Cross-Coupling Reactions of Methyl 4-Bromocrotonate
Reaction Type | Catalyst System | Coupled Product | Application Context |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/Na₂CO₃ | Aryl-substituted butenoates | Kinase inhibitor intermediates |
Negishi | Pd(dba)₂/dppf | Alkyl-substituted butenoates | Functionalized building blocks |
Stille | PdCl₂(MeCN)₂ | Stannane-derived enoates | Conjugated polymer precursors |
The bromoalkene moiety in methyl 4-bromocrotonate undergoes stereocontrolled substitutions via π-allyl metal complexes. When treated with palladium(0) catalysts, this compound generates π-allylpalladium intermediates that react with soft nucleophiles while maintaining stereochemical integrity [5]. The (E)-configuration of the parent compound (trans-4-bromo-2-butenoate) dictates the stereochemical outcome, with nucleophilic attack occurring anti to the palladium center. This stereoselectivity is critical in synthesizing chiral building blocks for pharmaceuticals, such as prostaglandin analogs and terpene derivatives. Zinc-mediated allylic alkylations demonstrate particular utility, where organozinc reagents deliver alkyl groups with retention of the double bond geometry [4] [9]. The ester group remains inert during these transformations, allowing subsequent functionalization through hydrolysis or reduction.
Methyl 4-bromocrotonate participates in vinylogous Reformatsky reactions due to its α,β-unsaturated ester structure, where the bromine at the γ-position enables zinc insertion to form γ-zinc enolates [8]. The reaction mechanism involves:
The stereoselectivity of methyl 4-bromocrotonate's Reformatsky reactions proves valuable in synthesizing bicyclic nucleoside analogs. When reacted with N-protected ribofuranose derivatives, the zinc enolate attacks the carbonyl group with high diastereofacial selectivity dictated by the carbohydrate's inherent chirality [8]. This strategy constructs C-glycoside linkages with defined stereochemistry at the anomeric center. The resulting unsaturated esters serve as precursors to carbocyclic nucleosides through RCM or hydrogenation sequences. Notably, this approach has been applied in synthesizing NO-donor carbonic anhydrase inhibitors for glaucoma treatment, where the Reformatsky adduct provides the necessary functional handle for subsequent cyclization and pharmacophore installation [8].
Methyl 4-bromocrotonate serves as a precursor to butenolide structures through intramolecular cyclization or palladium-catalyzed carbonylative coupling [1] [9]. Treatment with carbon monoxide (1-3 atm) in the presence of palladium catalysts effects carbonylation-cyclization sequences to afford 5-substituted 2(5H)-furanones. The bromine atom acts as a leaving group while the ester functionality directs regioselective cyclization. This transformation provides efficient access to γ-alkylidene butenolides – privileged motifs in natural product synthesis and pharmaceutical development [4] [9]. Additionally, Michael addition-cyclization cascades with 1,3-dicarbonyl compounds yield highly substituted furanones through intermediate enolates that attack the ester carbonyl. The compound's versatility as a heterocycle precursor is demonstrated in synthesizing key intermediates for antitumor agents and kinase inhibitors, where the furanone core serves as a Michael acceptor or hydrogen bond acceptor in biological targets [1] [9].
Table 2: Heterocyclic Systems Derived from Methyl 4-Bromocrotonate
Heterocycle Class | Synthetic Method | Key Reagents/Conditions | Application |
---|---|---|---|
2(5H)-Furanones | Pd-catalyzed carbonylation | PdCl₂, CO, K₂CO₃, DMF | Natural product cores |
4,5-Dihydrofuran-3-ones | Michael-cyclization | 1,3-Dicarbonyls, NaOAc | Antibacterial agents |
Pyrrolidin-2-ones | Tandem aminocyclization | Primary amines, ZnBr₂ | Kinase inhibitor scaffolds |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0